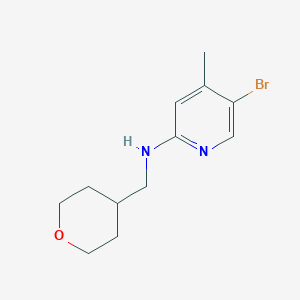

5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine

CAS No.: 1220029-53-7

Cat. No.: VC3388422

Molecular Formula: C12H17BrN2O

Molecular Weight: 285.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220029-53-7 |

|---|---|

| Molecular Formula | C12H17BrN2O |

| Molecular Weight | 285.18 g/mol |

| IUPAC Name | 5-bromo-4-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine |

| Standard InChI | InChI=1S/C12H17BrN2O/c1-9-6-12(15-8-11(9)13)14-7-10-2-4-16-5-3-10/h6,8,10H,2-5,7H2,1H3,(H,14,15) |

| Standard InChI Key | OBOBPOLWLSMAJP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=C1Br)NCC2CCOCC2 |

| Canonical SMILES | CC1=CC(=NC=C1Br)NCC2CCOCC2 |

Introduction

Chemical Structure and Properties

Structural Characteristics

5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine features a pyridine ring with a specific substitution pattern that defines its chemical identity and potential biological interactions. The compound contains a brominated pyridine core with a methyl group at position 4 and an amino linkage at position 2, connecting to a tetrahydropyran ring via a methylene bridge. The presence of the bromine atom at position 5 creates an electron-withdrawing effect that influences the electronic distribution within the pyridine ring, potentially affecting its reactivity and binding properties with biological targets. This electronic distribution plays a crucial role in determining the compound's chemical behavior and potential interactions with biomolecules.

The IUPAC name for this compound is 5-bromo-4-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine, where "oxan" refers to the tetrahydropyran ring system. This systematic nomenclature precisely identifies the arrangement of atoms and functional groups within the molecule, allowing for accurate identification in chemical databases and literature. The spatial arrangement of these functional groups contributes to the three-dimensional structure of the molecule, which is critical for understanding its potential binding interactions with biological receptors or enzyme active sites.

Physical and Chemical Properties

5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine possesses distinct physicochemical properties that are important for understanding its behavior in various chemical and biological environments. The compound has a molecular formula of C12H17BrN2O and a calculated molecular weight of 285.18 g/mol. The presence of both hydrophilic (amine, pyridine nitrogen, and tetrahydropyran oxygen) and hydrophobic (methyl group, brominated aromatic ring) elements in its structure suggests a balanced lipophilicity profile that could be favorable for drug-like properties.

The compound contains several functional groups that can participate in intermolecular interactions, including hydrogen bonding (secondary amine as a donor, pyridine nitrogen and tetrahydropyran oxygen as acceptors) and halogen bonding (bromine atom). These interaction capabilities likely influence its solubility, crystal packing, and binding affinity to potential biological targets. The tetrahydropyran ring, being a six-membered saturated heterocycle, contributes to the conformational flexibility of the molecule, potentially allowing it to adopt multiple conformations when interacting with biological targets.

Chemical Identification Data

The following table presents comprehensive identification data for 5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine, providing essential information for researchers working with this compound:

| Property | Value |

|---|---|

| CAS Number | 1220029-53-7 |

| VCID | VC3388422 |

| Molecular Formula | C12H17BrN2O |

| Molecular Weight | 285.18 g/mol |

| IUPAC Name | 5-bromo-4-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine |

| Standard InChI | InChI=1S/C12H17BrN2O/c1-9-6-12(15-8-11(9)13)14-7-10-2-4-16-5-3-10/h6,8,10H,2-5,7H2,1H3,(H,14,15) |

| Standard InChIKey | OBOBPOLWLSMAJP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=C1Br)NCC2CCOCC2 |

| Canonical SMILES | CC1=CC(=NC=C1Br)NCC2CCOCC2 |

| PubChem Compound ID | 53410225 |

This comprehensive dataset provides essential information for researchers interested in studying this compound further or utilizing it in chemical or biological experiments. These identifiers enable precise communication about the compound in scientific literature and facilitate database searches for additional information.

Synthesis and Preparation

Key Reaction Conditions

Based on analogous reactions described in the literature for similar pyridine derivatives, the synthesis of 5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine would likely require careful control of reaction conditions to achieve high yields and purity. For palladium-catalyzed coupling reactions, typical conditions might include the use of palladium catalysts such as Pd(OAc)2 or Pd2(dba)3, phosphine ligands (e.g., BINAP or XPhos), appropriate bases (e.g., Cs2CO3 or NaOtBu), and aprotic solvents like toluene or dioxane .

For the preparation of key intermediates like 2-amino-5-bromo-4-methylpyridine, controlled oxidation and bromination conditions would be necessary to achieve regioselective substitution. As described in the patent literature, the preparation of 5-bromo-4-methyl-2-nitropyridine (a potential intermediate) involves the reaction of 2-amino-5-bromo-4-methylpyridine with hydrogen peroxide in concentrated sulfuric acid, with temperature control maintained between 0-15°C . The patent describes specific conditions: "Slowly add 1500ml of concentrated sulfuric acid dropwise into a 5L Erlenmeyer flask containing 750ml of hydrogen peroxide with a mass fraction of 30%. During the dropwise addition, the temperature is controlled to be less than or equal to 20°C" .

These synthetic methods would need to be optimized specifically for the synthesis of 5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine to achieve high yield and purity, with particular attention to the regioselectivity of substitution and the efficiency of the carbon-nitrogen bond formation.

Research Context and Related Compounds

Structurally Related Compounds

5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine belongs to a broader family of substituted pyridines that have been extensively studied for their chemical properties and biological activities. Several structurally related compounds have been reported in the literature, providing context for understanding the potential significance of this specific molecule.

One closely related compound is N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amine, which was reported as a side product in palladium-catalyzed reactions involving 2-bromo-4-methylpyridine and tetrahydro-2H-pyran-4-amine hydrochloride . This compound differs from our target molecule by lacking the bromine and methyl substituents on the pyridine ring and having a direct connection between the amine and the tetrahydropyran ring without a methylene bridge. Crystal structure analysis of this related compound revealed that the pyridine rings make a dihedral angle of 84.44(5)°, suggesting a non-planar conformation that may influence binding interactions with biological targets .

The compound N-(5-Bromo-3-methyl-2-pyridinyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine (CAS: 1220036-22-5) represents another structural variant with a molecular weight of 299.22 g/mol and a molecular formula of C13H19BrN2O . The presence of an additional methyl group on the nitrogen and the repositioning of the methyl group on the pyridine ring from position 4 to position 3 creates a distinct electronic and steric environment that would likely result in different biological activity profiles.

Synthetic Precursors and Intermediates

Understanding the chemical context of 5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine also involves examining potential synthetic precursors and intermediates. The available patent literature describes the synthesis of related brominated pyridine derivatives, which may serve as key intermediates in the preparation of our target compound .

For instance, the preparation of 5-bromo-4-methyl-2-nitropyridine involves the reaction of 2-amino-5-bromo-4-methylpyridine with hydrogen peroxide in concentrated sulfuric acid under carefully controlled temperature conditions . This intermediate could potentially be reduced to form 2-amino-5-bromo-4-methylpyridine, which might then serve as a key building block for the synthesis of 5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine.

The patent also describes specific reaction conditions and analytical data for these intermediates. For example, the 1H NMR data for 5-bromo-4-methyl-2-nitropyridine is reported as: "1H NMR (400 MHz, CDCl3), δ: 8.67 (s, 1H); 8.61 (s, 1H); 2.59 (s, 3H)" . This information provides valuable reference points for researchers working on the synthesis of related compounds, including our target molecule.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume